molecular formula C31H49F6IrNP2-2 B13788789 (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate

(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate

Cat. No.: B13788789
M. Wt: 803.9 g/mol
InChI Key: TWHGSZDVKJKALE-KJWGIZLLSA-N
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Description

The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate is a coordination complex that features a combination of organic and inorganic components. This compound is notable for its applications in catalysis and organic synthesis, particularly in the field of homogeneous catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate typically involves the coordination of iridium with the organic ligands (1Z,5Z)-cycloocta-1,5-diene, 2H-pyridin-2-ide, and tricyclohexylphosphane. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The hexafluorophosphate anion is introduced to balance the charge of the complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired complex.

Chemical Reactions Analysis

Types of Reactions

The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate undergoes various types of reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the organic ligands.

    Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides, while substitution reactions can produce new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.

Biology and Medicine

In biology and medicine, the compound’s catalytic properties are explored for potential applications in drug synthesis and development. Its ability to catalyze specific reactions can be harnessed to create complex molecules with pharmaceutical relevance.

Industry

In the industrial sector, the compound is used in processes that require efficient and selective catalysis. Its applications range from the production of fine chemicals to the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate involves the coordination of the iridium center with the organic ligands, which facilitates various catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and facilitating their transformation into products. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,5Z)-cycloocta-1,5-diene;ruthenium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
  • (1Z,5Z)-cycloocta-1,5-diene;palladium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate

Uniqueness

The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate lies in its iridium center, which provides distinct catalytic properties compared to similar compounds with ruthenium or palladium centers. Iridium complexes are known for their high stability and ability to facilitate a wide range of reactions, making this compound particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C31H49F6IrNP2-2

Molecular Weight

803.9 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate

InChI

InChI=1S/C18H33P.C8H12.C5H4N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-4H;;/q;;2*-1;/b;2-1-,8-7-;;;

InChI Key

TWHGSZDVKJKALE-KJWGIZLLSA-N

Isomeric SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1/C=C\CC/C=C\C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir]

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir]

Origin of Product

United States

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